Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13684499
Molecular Formula: C13H12BrNO4S
Molecular Weight: 358.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO4S |
|---|---|
| Molecular Weight | 358.21 g/mol |
| IUPAC Name | methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 |
| Standard InChI Key | MJKDZCWHALXSNT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate (C₁₃H₁₂BrNO₄S) has a molecular weight of 358.21 g/mol and belongs to the class of substituted pyrroles. The IUPAC name, methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate, reflects its substituents: a bromine atom at position 4, a tosyl (p-toluenesulfonyl) group at position 1, and a methyl ester at position 2. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂BrNO₄S |
| Molecular Weight | 358.21 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
| InChI Key | MJKDZCWHALXSNT-UHFFFAOYSA-N |
| PubChem CID | 58423453 |
The tosyl group enhances stability and directs regioselectivity in subsequent reactions, while the bromine atom serves as a leaving group in cross-coupling chemistry .
Synthesis and Reaction Conditions
The synthesis involves sequential functionalization of the pyrrole ring:
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Tosylation: Introducing the tosyl group at position 1 under mild conditions (room temperature, inert atmosphere).
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Bromination: Electrophilic substitution at position 4 using brominating agents like N-bromosuccinimide.
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Esterification: Methylation of the carboxylic acid precursor via Fischer esterification or using dimethyl sulfate .
Critical parameters include:
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Temperature Control: Tosylation proceeds at 25°C, while esterification requires reflux (≈100°C).
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings with aryl boronic acids .
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Yield Optimization: Reported yields range from 71% to 85%, depending on purification methods .
Reactivity and Mechanistic Insights
The compound participates in three primary reaction types:
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Nucleophilic Aromatic Substitution: The bromine atom is displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation .
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Deprotection: The tosyl group is removable via hydrolysis with strong acids (e.g., H₂SO₄) or reductants (e.g., LiAlH₄) .
A notable example is its use in synthesizing geminal-dimethyl hydrodipyrrins, where enantiomeric resolution occurs via C–H···O interactions between the tosyl sulfonyl group and nitro functionalities .
Applications in Pharmaceutical and Material Science
Drug Development
The compound’s pyrrole core is a pharmacophore in antiviral and anticancer agents. For instance, derivatives have shown activity against hepatitis C virus (HCV) and solid tumors . Its role as a synthetic intermediate is highlighted in the preparation of kinase inhibitors and protease modulators.
Materials Chemistry
Functionalized pyrroles are precursors to conductive polymers and organic semiconductors. The electron-withdrawing tosyl group modulates electronic properties, enhancing charge transport in thin-film devices .
Analytical Characterization
Accurate characterization relies on:
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NMR Spectroscopy: ¹H NMR signals at δ 7.16 (d, 1H) and 6.89 (d, 1H) confirm pyrrole protons, while δ 3.75 (s, 3H) corresponds to the methyl ester .
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HPLC: Purity assessments (>95%) using C18 columns and acetonitrile/water gradients.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 359.21.
Comparative Analysis with Analogues
Substituents significantly influence physical and chemical properties. For example:
| Property | Methyl 4-Bromo-1-Tosyl Derivative | Methyl 4-Bromo-1-Methyl Derivative |
|---|---|---|
| Molecular Weight | 358.21 g/mol | 218.05 g/mol |
| Melting Point | Not reported | 63–65°C |
| Boiling Point | Not reported | 263.1°C |
| Solubility | Low in H₂O; soluble in DCM, DMF | Moderate in polar aprotic solvents |
The tosyl group’s bulkiness reduces volatility compared to the methyl analogue, altering reactivity in SNAr reactions .
Recent Advances and Future Directions
A 2023 study revealed unexpected enantiomeric resolution in a by-product of hydrodipyrrin synthesis, where C–H···O interactions stabilized chiral centers . Future research may explore:
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Catalytic Asymmetric Synthesis: Leveraging chiral ligands to control stereochemistry.
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Bioconjugation: Developing pyrrole-based probes for bioimaging.
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